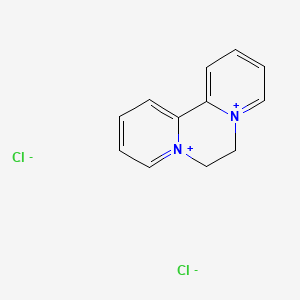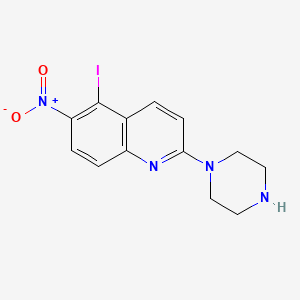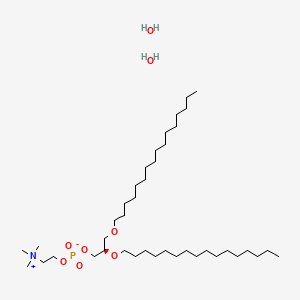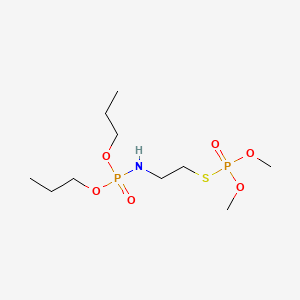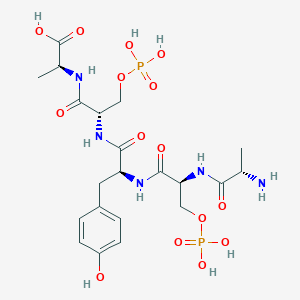
L-Alanyl-O-phosphono-L-seryl-O-phosphono-L-tyrosyl-L-seryl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is a synthetic phosphopeptide composed of five amino acids: alanine, phosphoserine, phosphotyrosine, serine, and alanine. This compound is of significant interest due to its role in studying protein phosphorylation, a critical regulatory mechanism in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: Subsequent amino acids (phosphoserine, phosphotyrosine, serine, and alanine) are sequentially added using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of phosphopeptides like Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine often employs automated peptide synthesizers to scale up the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine can undergo various chemical reactions, including:
Oxidation: The phosphotyrosine residue can be oxidized to form phosphotyrosine sulfoxide.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Phosphorylation reagents like phosphoramidites are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include dephosphorylated peptides, oxidized phosphotyrosine derivatives, and substituted phosphopeptides.
Aplicaciones Científicas De Investigación
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in developing therapeutic agents targeting phosphorylation-related diseases.
Industry: Utilized in the production of diagnostic tools and biochemical assays.
Mecanismo De Acción
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine involves its interaction with protein kinases and phosphatases. These enzymes recognize the phosphorylated residues (phosphoserine and phosphotyrosine) and catalyze the transfer or removal of phosphate groups, thereby modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine: Similar structure but contains phosphothreonine instead of phosphoserine.
Alanyl-phosphoseryl-phosphotyrosyl-threonyl-alanine: Contains threonine instead of serine.
Uniqueness
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is unique due to its specific sequence and combination of phosphorylated residues, making it a valuable tool for studying specific phosphorylation events and their biological implications.
Propiedades
Fórmula molecular |
C21H33N5O15P2 |
|---|---|
Peso molecular |
657.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phosphonooxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-10(22)17(28)25-16(9-41-43(37,38)39)20(31)24-14(7-12-3-5-13(27)6-4-12)18(29)26-15(8-40-42(34,35)36)19(30)23-11(2)21(32)33/h3-6,10-11,14-16,27H,7-9,22H2,1-2H3,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H,32,33)(H2,34,35,36)(H2,37,38,39)/t10-,11-,14-,15-,16-/m0/s1 |
Clave InChI |
HVFFEESEZAFXBG-FQDAJMMCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(COP(=O)(O)O)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


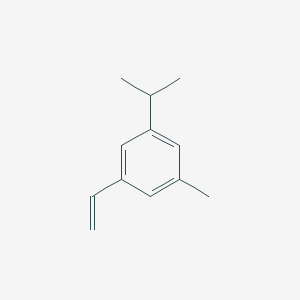
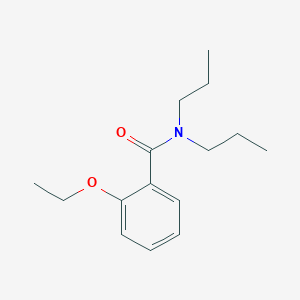
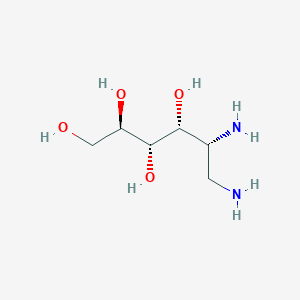
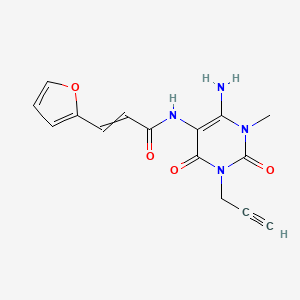
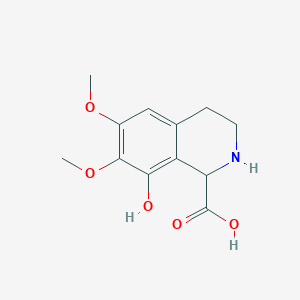
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


